4-(Pyrid-2-yloxy)benzoic acid

Vue d'ensemble

Description

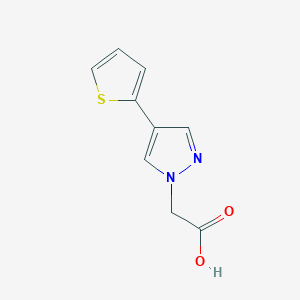

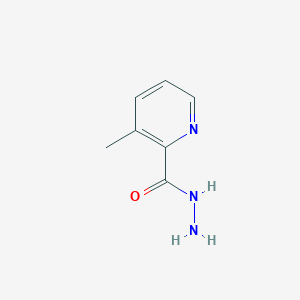

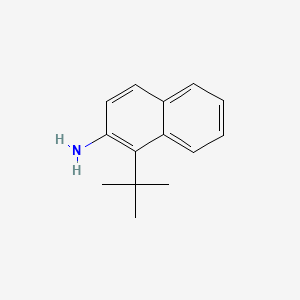

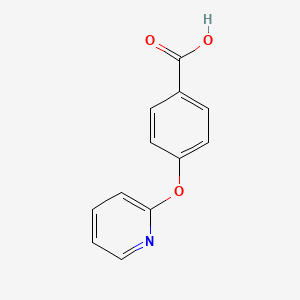

4-(Pyrid-2-yloxy)benzoic acid is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 4-(Pyrid-2-yloxy)benzoic acid involves the reaction of 4-(pyridin-2-yloxy)benzoic acid ethyl ester with sodium hydroxide, ethanol, and water at 20 degrees Celsius for 3 hours .Molecular Structure Analysis

The InChI code for 4-(Pyrid-2-yloxy)benzoic acid is 1S/C12H9NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15) .Chemical Reactions Analysis

Carboxylic acids like 4-(Pyrid-2-yloxy)benzoic acid can undergo a variety of reactions. For example, they can be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol, a process called the Fischer esterification reaction .Physical And Chemical Properties Analysis

4-(Pyrid-2-yloxy)benzoic acid has a melting point of 174-175 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique

Supramolecular Assembly and Chirality

- 4-(Pyrid-2-yloxy)benzoic acid has been studied for its role in forming supramolecular chiral hydrogen-bonded twin chains and nanogratings, with its supramolecular chirality being strictly correlated over micrometer domains. This is crucial for understanding mesoscopic chiral resolution and chiroselective templates for molecular attachment processes (Weckesser et al., 2001).

Liquid Crystal Behavior

- The compound contributes to the formation of supramolecular liquid crystalline complexes, which display enantiotropic nematic phases over a broad temperature range, irrespective of the terminal alkyl chain lengths or the flexible spacer's length on the benzoic acid derivatives (Alaasar & Tschierske, 2019).

Influence on Metal Surfaces

- The adsorption of 4-(Pyrid-2-yloxy)benzoic acid on metal surfaces such as Cu(111) has been characterized, revealing a reduction in symmetry and a specific orientation along certain axes, highlighting the influence of subsurface atomic layers on molecular adsorption (Ohmann et al., 2011).

Chiral Phase Transitions

- The self-assembly of this molecule on Cu(100) surfaces shows interesting chiral phase transitions from homochiral to heterochiral phases, driven by a shift in the balance between weak lateral coupling, substrate bonding, and packing requirements with increased molecular coverage (Vidal et al., 2005).

Organic Chiral Recognition

- It has been used to establish organic chiral recognition on metal surfaces, with its orientation and chiral recognition on surfaces like Ag(111) and Pd(111) guiding the model potential for relative binding energy calculations (Kim, 2006).

Coordination Polymers and Photophysical Properties

- The molecule plays a role in the synthesis and characterization of lanthanide coordination compounds, contributing to the study of their photophysical properties (Sivakumar et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-(Pyrid-2-yloxy)benzoic acid is the respiratory system . This compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mode of Action

It is known that the compound interacts with the cytochrome p450 enzymes (cyps), which are heme-thiolate monooxygenases . These enzymes catalyze the insertion of an oxygen atom into the C-H bonds of organic molecules . The activation of dioxygen by the heme in these enzymes is aided by an acid-alcohol pair of residues located in the I-helix of the enzyme .

Biochemical Pathways

The biochemical pathways affected by 4-(Pyrid-2-yloxy)benzoic acid are related to the reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring affects the stability of radicals and carbocations .

Pharmacokinetics

It is known that the compound is hazardous and should be handled with care . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . The compound should be used only outdoors or in a well-ventilated area .

Result of Action

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action, efficacy, and stability of 4-(Pyrid-2-yloxy)benzoic acid can be influenced by environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

4-pyridin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSKQZLHPWBLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624035 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51363-00-9 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1370772.png)